4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-dione
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Overview
Description
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is a compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione typically involves the reaction of 4,4’-oxydiphenol with 2-chloro-5-nitrobenzotrifluoride in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at elevated temperatures (around 110°C) for approximately 12 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium ethoxide and various halogenating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
- 4-[4-(Trifluoromethyl)phenoxy]phenol
- 3-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoyl chloride
Comparison: Compared to these similar compounds, 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-dione is unique due to its biphenyl structure, which imparts additional stability and rigidity. This structural feature enhances its suitability for applications requiring high thermal and chemical stability .
Properties
CAS No. |
874919-22-9 |
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Molecular Formula |
C19H11F3O3 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenoxy]phenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H11F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11H |
InChI Key |
FIFCKBPUYKDWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CC2=O)OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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